molecular formula C24H31N3O3 B2510284 methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate CAS No. 1796995-87-3

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate

Cat. No.: B2510284
CAS No.: 1796995-87-3
M. Wt: 409.53
InChI Key: BHLCSNOXDNLSFX-UHFFFAOYSA-N
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Description

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound with the molecular formula C24H31N3O3 This compound is notable for its intricate tetracyclic structure, which includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene-3-carbonylamino)benzoate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate stands out due to its highly complex tetracyclic structure, which imparts unique chemical and physical properties.

Biological Activity

Methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of diazatetracyclic compounds and is characterized by its unique tetracyclic structure which includes nitrogen atoms in the ring system. Its molecular formula is C24H31N3O3C_{24}H_{31}N_3O_3, indicating the presence of three nitrogen atoms and three oxygen atoms alongside carbon and hydrogen.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radical damage.

  • Study Findings : In vitro assays showed that the compound effectively scavenged free radicals, demonstrating comparable efficacy to established antioxidants such as ascorbic acid (vitamin C) .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders.

  • Mechanism : The compound acts as a competitive inhibitor of tyrosinase, with IC50 values indicating strong inhibitory activity compared to standard inhibitors like kojic acid.
CompoundIC50 (µM)Comparison
This compound1.1222-fold stronger than kojic acid (24.09 µM)
Kojic Acid24.09Reference standard

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

  • Mechanism : The compound appears to modulate apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .

Case Study 1: Melanoma Treatment

A study investigated the effects of this compound on B16F10 melanoma cells:

  • Results : The treatment resulted in a significant reduction in melanin production and cell viability at concentrations above 5 µM.

Case Study 2: Oxidative Stress Model

In a model of oxidative stress induced by hydrogen peroxide:

  • Results : Cells treated with the compound showed reduced levels of reactive oxygen species (ROS), highlighting its potential as a protective agent against oxidative damage .

Properties

IUPAC Name

methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-23(28)19-8-2-3-9-20(19)25-24(29)27-12-6-7-16-13-17-14-18(22(16)27)15-26-11-5-4-10-21(17)26/h2-3,8-9,13,17-18,21-22H,4-7,10-12,14-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLCSNOXDNLSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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